

Solubility and stability of Pentoxifylline-d5 in different solvents

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Compound of Interest		
Compound Name:	Pentoxifylline-d5	
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Solubility and Stability of Pentoxifylline-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Pentoxifylline-d5** in various solvents. The information presented herein is crucial for the development of analytical methods, formulation design, and ensuring the integrity of research and clinical samples. While specific data for the deuterated analog, **Pentoxifylline-d5**, is limited, this guide leverages extensive data available for the parent compound, Pentoxifylline, as a close surrogate due to the chemical similarities between the two molecules. Deuterium labeling is not expected to significantly alter the physicochemical properties of solubility and stability in this context.

Solubility Profile

Pentoxifylline and its deuterated analogs exhibit solubility in a range of organic solvents and aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Pentoxifylline



Solvent	Temperature	Solubility (Mole Fraction x 10³)	Solubility (mg/mL)
n-Butyl Acetate	298.15 K	28.41	-
Ethyl Acetate	298.15 K	21.55	-
1-Pentanol	298.15 K	18.95	-
n-Propyl Acetate	298.15 K	16.69	-
1-Hexanol	298.15 K	15.11	-
Dimethyl Sulfoxide (DMSO)	298.15 K	13.66	~10[1]
1-Heptanol	298.15 K	13.18	-
Methanol	298.15 K	11.66	Soluble[2]
1-Butanol	298.15 K	10.18	-
2-Butanol	298.15 K	9.102	-
1-Propanol	298.15 K	8.724	-
Water	298.15 K	7.422	77
2-Propanol	298.15 K	6.057	-
Ethanol	298.15 K	5.591	~2[1], Soluble[3]
2-Pentanol	298.15 K	4.700	-
Cyclohexane	298.15 K	0.09895	-
Phosphate Buffered Saline (PBS), pH 7.2	-	-	~1[1]

Data for mole fraction solubility is derived from a detailed study on Pentoxifylline in sixteen neat solvents[4].

Table 2: Qualitative Solubility of Pentoxifylline and its Deuterated Analogs



Compound	Solvent	Solubility
Pentoxifylline	Chloroform	Soluble[2]
Pentoxifylline	Toluene	Sparingly soluble[3]
Pentoxifylline-d5	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL[5]
Pentoxifylline-d6	Dimethyl Sulfoxide (DMSO)	≥ 10 mg/mL[6]
Pentoxifylline-d6	Dimethylformamide (DMF)	≥ 10 mg/mL[6]
Pentoxifylline-d6	Ethanol	≥ 2 mg/mL[6]

Stability Profile

Forced degradation studies on Pentoxifylline have revealed its susceptibility to degradation under specific conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Table 3: Summary of Forced Degradation Studies on Pentoxifylline



Stress Condition	Reagent/Para meters	Duration	Temperature	Outcome
Hydrolysis				
Acidic	5 N HCl	3 hours	80 °C	Stable[7]
Acidic stress	Up to 10 days	Up to 45 °C	Stable[8][9]	
Alkaline	0.5 N NaOH	3 hours	80 °C	Degradation observed[7]
Alkali stress	-	-	Subject to degradation[8][9]	
Neutral	Distilled Water	3 hours	80 °C	Degradation observed[7]
Oxidation	30% H ₂ O ₂	3 hours	80 °C	No degradation[7]
Oxidative stress	-	-	Subject to degradation, formation of a major gemdihydroperoxide derivative[9][10]	
Thermal	Dry Heat	-	-	Stable[7]
Elevated Temperature	Up to 10 days	Up to 45 °C	Stable[8][9]	
Photochemical	Photolysis	-	-	Stable[7]
Exposed to light	Up to 10 days	-	Stable[8][9]	

A study on an extemporaneously prepared oral suspension of Pentoxifylline (20 mg/mL in water) demonstrated that the suspension was stable for at least 91 days when stored in amber glass or plastic bottles at both 4° C and 25° C[11].

Experimental Protocols



The following are generalized methodologies for conducting solubility and stability studies on **Pentoxifylline-d5**, based on the cited literature.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

- · Preparation of Saturated Solutions:
 - Add an excess amount of **Pentoxifylline-d5** to a series of vials, each containing a different solvent of interest.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath.
 - Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
 - Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 μm) to remove any remaining undissolved particles.
- Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).



 Quantify the concentration of **Pentoxifylline-d5** in the diluted sample using a validated analytical method.

Calculation:

Calculate the solubility based on the measured concentration and the dilution factor.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol:

- Stock Solution Preparation:
 - Prepare a stock solution of Pentoxifylline-d5 in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL)[7].
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 N
 HCl) and heat (e.g., 80°C) for a specified time.
 - Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 N NaOH) and heat (e.g., 80°C) for a specified time.
 - Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 30% H₂O₂) and heat (e.g., 80°C) for a specified time.
 - Thermal Degradation: Expose a solid sample of **Pentoxifylline-d5** to dry heat (e.g., 105°C) for a specified duration.
 - Photodegradation: Expose a solution of Pentoxifylline-d5 to a light source (e.g., UV lamp) for a defined period.
- Sample Neutralization and Dilution:



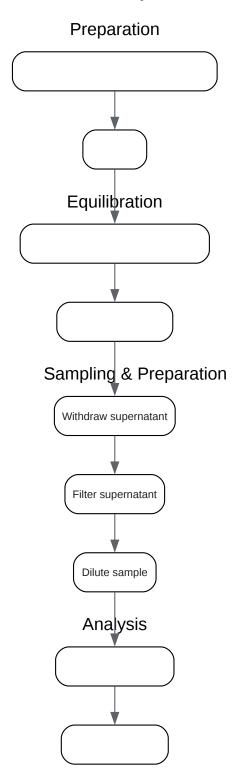
- After the stress period, cool the samples to room temperature.
- Neutralize the acidic and alkaline samples with an appropriate base or acid.
- Dilute all samples to a suitable concentration for analysis.
- Analysis:
 - Analyze the stressed samples using a stability-indicating HPLC method.
 - Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.



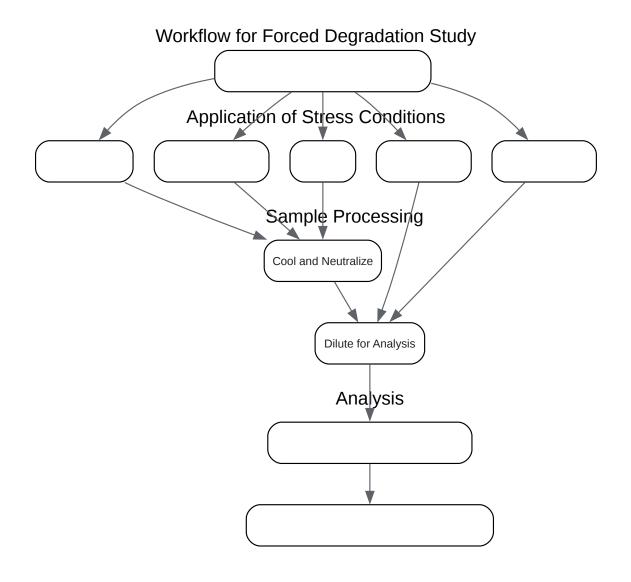
Workflow for Solubility Determination



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Caption: Workflow for Solubility Determination





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Caption: Workflow for Forced Degradation Study

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